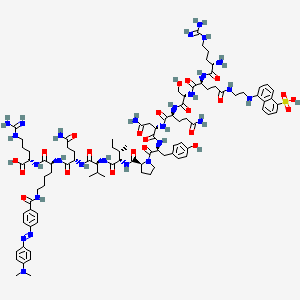
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate is a chemical compound with the molecular formula C10H11NO2 It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group and a methylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate typically involves the following steps:
Formation of 1H-Inden-5-ol, 2,3-dihydro-: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.
Carbamoylation: The hydroxyl group of 1H-Inden-5-ol, 2,3-dihydro- is then reacted with methyl isocyanate (CH3NCO) to form the methylcarbamate derivative. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine (TEA) to neutralize the generated hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride (SOCl2) to form a chloro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1H-Inden-5-one, 2,3-dihydro-.
Reduction: Formation of 1H-Inden-5-amine, 2,3-dihydro-.
Substitution: Formation of 1H-Inden-5-chloro, 2,3-dihydro-.
科学的研究の応用
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
類似化合物との比較
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate can be compared with other similar compounds, such as:
1H-Inden-5-ol, 2,3-dihydro-: Lacks the methylcarbamate group, making it less versatile in certain applications.
1H-Inden-5-amine, 2,3-dihydro-: Contains an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
1H-Inden-5-chloro, 2,3-dihydro-: Contains a chloro group, which can be used for further functionalization through nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
120-59-2 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-5-yl N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)14-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H,12,13) |
InChIキー |
JOYSBFMLGYQIPE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC2=C(CCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


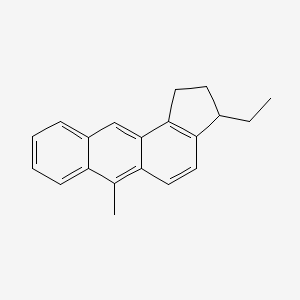
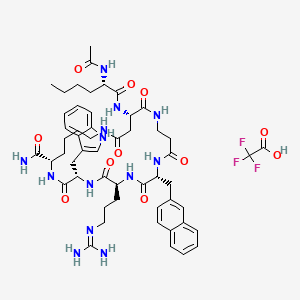
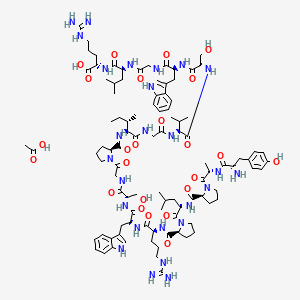
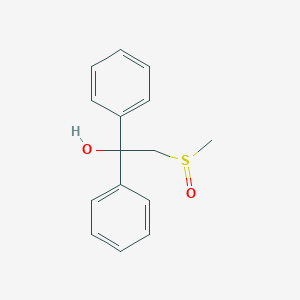
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
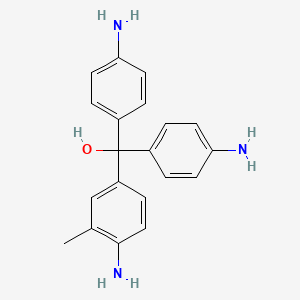


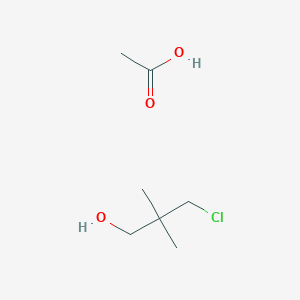
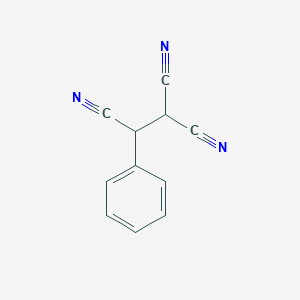
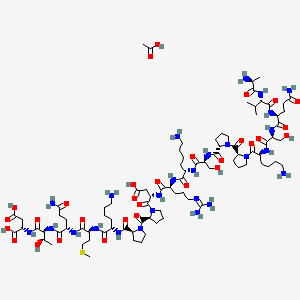
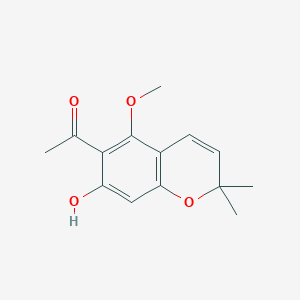
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
